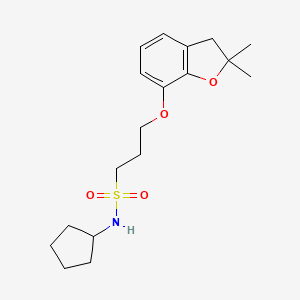
N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide” is a complex organic compound. It contains a cyclopentyl group, a propane-1-sulfonamide group, and a 2,2-dimethyl-2,3-dihydrobenzofuran group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,3-dihydrobenzofuran group is a five-membered oxygen heterocycle fused to a benzene ring . The cyclopentyl group is a five-membered carbon ring, and the propane-1-sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could make it susceptible to reactions involving the sulfur or nitrogen atoms. The 2,3-dihydrobenzofuran group might participate in reactions involving the aromatic ring or the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic ring, the sulfonamide group, and the cyclopentyl group .Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
Research has explored the synthesis and reactivity of compounds containing dihydrobenzofuran and sulfonamide units, focusing on their applications in constructing complex organic molecules. For example, studies on the hetero-Diels-Alder and cheletropic additions of sulfur dioxide to cycloalkanes have provided valuable data on kinetics and thermodynamics, highlighting the utility of these reactions in synthesizing sultines and sulfolenes with potential applications in materials science and drug development (Monnat, Vogel, & Sordo, 2002).
Medicinal Chemistry
Compounds featuring the dihydrobenzofuran scaffold have been investigated for their biological activities. A study on the design and synthesis of serotonin 2C agonists revealed the potential of constrained analogs, using a dimethyl-2,3-dihydrobenzofuran framework, to serve as selective modulators for neurological receptors (Cheng et al., 2015). This research indicates the promise of such structures in developing novel therapeutics.
Catalysis and Material Science
The catalytic applications of sulfonamide derivatives have been explored, with studies demonstrating the use of sulfonamide groups in facilitating various organic transformations. For instance, the catalytic carbonylation of (N-arenesulfonyl)imides to produce iodonium ylides showcases the role of sulfonamide derivatives in synthetic chemistry, potentially leading to new materials and chemical processes (Besenyei et al., 2001).
Environmental and Green Chemistry
The use of sulfonamide derivatives in environmental chemistry has been investigated, particularly in the context of adsorbents for removing pollutants. A study on the desulfurization using a dimethylimidazolium ionic liquid as an adsorbent highlights the potential of sulfonamide-containing compounds in treating fuels and reducing sulfur emissions (Cai, Song, & Liang, 2015).
Propiedades
IUPAC Name |
N-cyclopentyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)13-14-7-5-10-16(17(14)23-18)22-11-6-12-24(20,21)19-15-8-3-4-9-15/h5,7,10,15,19H,3-4,6,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMZLWXFZGRTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

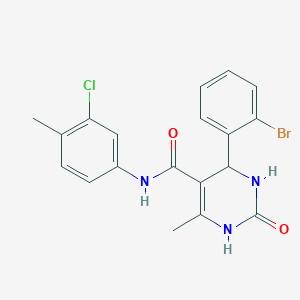
![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)
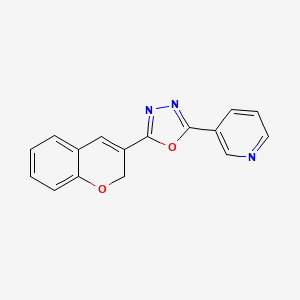
![2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2588829.png)
![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)
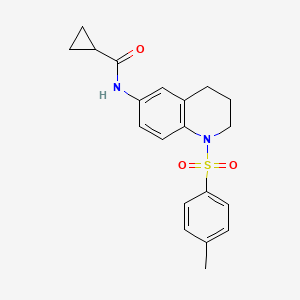
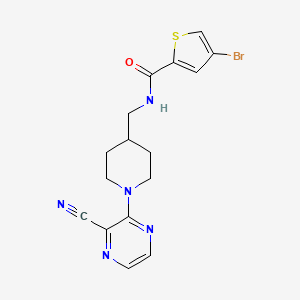
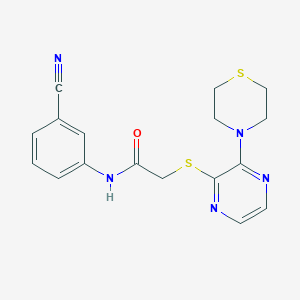

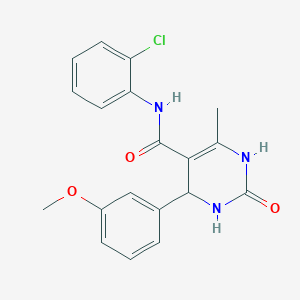
![Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2588836.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)